2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
- The first part, “2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl,” describes the substituted phenyl ring.
- The second part, “2,4-dichlorobenzoate,” indicates the esterification of the phenyl ring with a dichlorobenzoic acid.
- Overall, this compound combines a substituted phenyl group with a dichlorobenzoate moiety.
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can infer that it involves the condensation of a substituted hydrazine (with the pyridine-3-ylcarbonyl group) and a 2,4-dichlorobenzoic acid derivative.
- Industrial production methods likely involve optimizing these reactions for yield and purity.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the hydrazine moiety or the phenyl ring.
Reduction: Reduction of the carbonyl group or the nitro group (if present).
Substitution: Substitution reactions at the phenyl ring or the ester group.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a ligand.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Exploring its use in materials science (e.g., polymers, liquid crystals).
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound.
- related compounds with similar functional groups include 2-methoxypyridine , pyridine-2-carbaldehyde hydrazone , and 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine .
- Highlighting its uniqueness would require further exploration.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
Properties
CAS No. |
341984-17-6 |
---|---|
Molecular Formula |
C21H15Cl2N3O4 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-29-19-9-13(11-25-26-20(27)14-3-2-8-24-12-14)4-7-18(19)30-21(28)16-6-5-15(22)10-17(16)23/h2-12H,1H3,(H,26,27)/b25-11+ |
InChI Key |
AEJPGTBUDIYGSI-OPEKNORGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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